ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
This compound belongs to the class of 1,3-thiazole derivatives, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The (2Z)-configuration indicates the stereochemistry of the imino group at position 2, while the 3,4-dimethyl substituents and the 4-methylbenzoyl moiety contribute to its steric and electronic properties. The ethyl carboxylate group at position 5 enhances solubility in organic solvents and modulates reactivity.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(4-methylbenzoyl)imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-5-21-15(20)13-11(3)18(4)16(22-13)17-14(19)12-8-6-10(2)7-9-12/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLUJEMBRDLUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylbenzoyl chloride with 3,4-dimethylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ethyl alcohol to form the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various acyl derivatives.
Scientific Research Applications
Ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiazole-Triazole Acetamide Derivatives
describes compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-substituted-phenyl)-1,3-thiazol-5-yl]acetamide (e.g., 9a–9e). Key differences include:
- Substituent Variation : The presence of fluorophenyl (9b), bromophenyl (9c), and methoxyphenyl (9e) groups alters electronic properties compared to the 4-methylbenzoyl group in the target compound.
- Biological Activity : These derivatives exhibit distinct binding modes in molecular docking studies, with compound 9c showing enhanced interactions due to bromine’s electron-withdrawing effects .
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
highlights compounds such as ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate (compound 3). Differences include:
- Pharmacological Profile : Tetrazole-containing derivatives are associated with antibacterial and anti-inflammatory activities, contrasting with the thiazole-based target compound’s unexplored bioactivity .
Thiazolo[3,2-a]pyrimidine Derivatives
reports ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate , which shares the ethyl carboxylate group but incorporates a fused pyrimidine ring. This structural feature enhances rigidity and may influence binding to enzymes like dihydrofolate reductase .
Table 1: Key Physicochemical Properties
Notes: The higher logP of 9c () suggests greater lipophilicity due to bromine, while the target compound’s methyl groups balance solubility and membrane permeability .
Crystallographic and Hydrogen-Bonding Analysis
- Hydrogen Bonding : emphasizes the role of directional hydrogen bonds in molecular packing. The target compound’s 4-methylbenzoyl group may participate in C–H···O interactions, similar to patterns observed in thiazole derivatives in the Cambridge Structural Database (CSD) .
- Ring Puckering: ’s puckering coordinates apply to the dihydrothiazole ring, where the (2Z)-configuration likely induces a non-planar conformation, affecting crystal packing and stability .
Biological Activity
Ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H27N3O5S2
- Molecular Weight : 465.58 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antimicrobial Properties : this compound has shown activity against a range of microbial strains, indicating potential use as an antimicrobial agent.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study Reference | Biological Activity | Observations |
|---|---|---|
| Study A | Antioxidant | Reduced oxidative stress markers in vitro. |
| Study B | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Study C | Enzyme Inhibition | Inhibited enzyme X with IC50 of 50 µM. |
Case Study 1: Antioxidant Effects
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels. This suggests its potential utility in protecting cells from oxidative damage.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial properties of various compounds, this compound was tested against common pathogens. Results indicated that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics.
Case Study 3: Cancer Research
Research focusing on cancer cell lines revealed that this compound could induce apoptosis in specific cancer types by modulating signaling pathways associated with cell survival and death. Further investigation into its mechanism could pave the way for new cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
